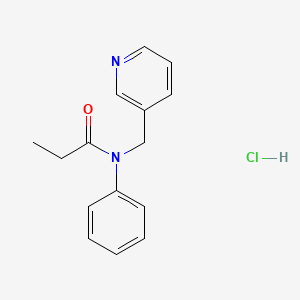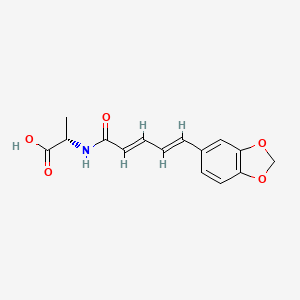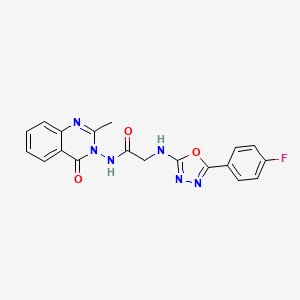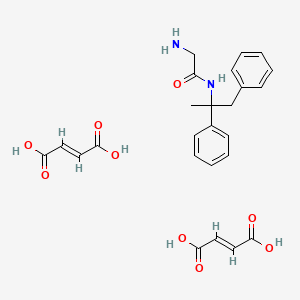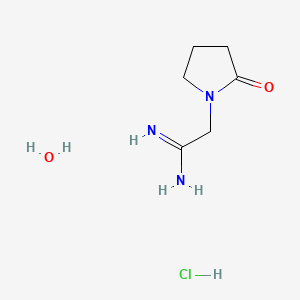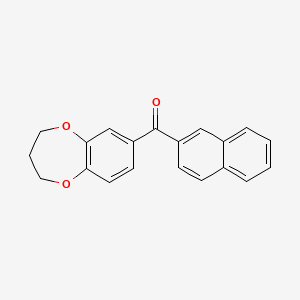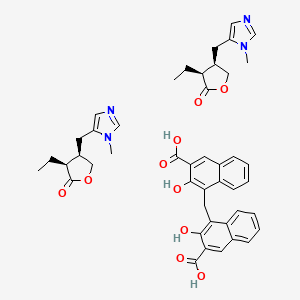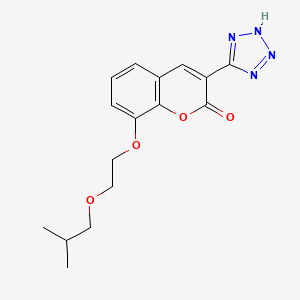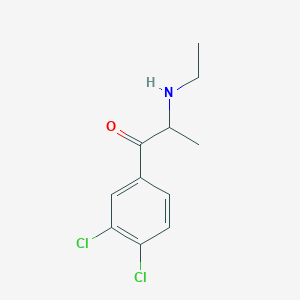
3,4-Dichloroethcathinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloroethcathinone is a useful research compound. Its molecular formula is C11H13Cl2NO and its molecular weight is 246.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Chloro-1,3-dioxolan-2-one can be synthesized through several methods:
Reaction of Ethylene Carbonate with Thionyl Chloride: This method involves the reaction of ethylene carbonate with thionyl chloride under controlled conditions to produce 4-chloro-1,3-dioxolan-2-one.
Chlorination of Ethylene Carbonate: Another method involves the direct chlorination of ethylene carbonate using chlorine gas in the presence of a catalyst.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or alkoxides.
Hydrolysis: In the presence of water, it can hydrolyze to form ethylene carbonate and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and alcohols. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile, the major products can include ethylene carbonate derivatives such as ethylene glycol, ethylene diamine, or ethylene glycol ethers.
Hydrolysis: The major products are ethylene carbonate and hydrochloric acid[][1].
Applications De Recherche Scientifique
4-Chloro-1,3-dioxolan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme-catalyzed reactions and as a reagent in biochemical assays.
Medicine: It is investigated for its potential use in drug delivery systems and as a building block for the synthesis of bioactive compounds.
Industry: It is used in the production of coatings, adhesives, and sealants due to its reactivity and ability to form stable polymers[][1].
Comparaison Avec Des Composés Similaires
4-Chloro-1,3-dioxolan-2-one can be compared with other similar compounds such as:
4,5-Dichloro-1,3-dioxolan-2-one: This compound has two chlorine atoms and exhibits similar reactivity but with different substitution patterns.
Ethylene Carbonate: This compound lacks the chlorine atom and is less reactive towards nucleophiles but is widely used as a solvent and in the production of polymers.
Uniqueness: The presence of the chlorine atom in 4-chloro-1,3-dioxolan-2-one makes it more reactive towards nucleophiles compared to ethylene carbonate. This unique reactivity allows it to be used in a broader range of chemical reactions and applications .
Propriétés
Numéro CAS |
1225618-63-2 |
|---|---|
Formule moléculaire |
C11H13Cl2NO |
Poids moléculaire |
246.13 g/mol |
Nom IUPAC |
1-(3,4-dichlorophenyl)-2-(ethylamino)propan-1-one |
InChI |
InChI=1S/C11H13Cl2NO/c1-3-14-7(2)11(15)8-4-5-9(12)10(13)6-8/h4-7,14H,3H2,1-2H3 |
Clé InChI |
BIYFBWRLDKOYMU-UHFFFAOYSA-N |
SMILES canonique |
CCNC(C)C(=O)C1=CC(=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


